L-902,688
Overview
Description
L902688 is a potent, selective, and orally active agonist of the EP4 receptor, a subtype of the prostaglandin E2 receptor. It has a high affinity for the EP4 receptor with a dissociation constant (K_i) of 0.38 nanomolar and an effective concentration (EC50) of 0.6 nanomolar . This compound is known for its significant selectivity, being over 4,000 times more selective for the EP4 receptor compared to other prostanoid receptors .
Mechanism of Action
Target of Action
L-902688, also known as D17QSK5F4B, L902688, L-902,688, UNII-D17QSK5F4B, or 2-Pyrrolidinone, 5-((1E,3R)-4,4-difluoro-3-hydroxy-4-phenyl-1-butenyl)-1-(6-(1H-tetrazol-5-yl)hexyl)-, (5R)-, is a potent and selective agonist of the EP4 receptor . The EP4 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes .
Mode of Action
L-902688 interacts with its target, the EP4 receptor, to modulate various cellular responses. It has been shown to attenuate TGF-β-induced Twist and α-smooth muscle actin (α-SMA) expression, key markers of endothelial–mesenchymal transition (EndMT), a process implicated in cardiac fibrosis . This effect was reversed by an EP4 antagonist, highlighting the crucial role of EP4 in suppressing TGF-β-induced EndMT .
Biochemical Pathways
The activation of the EP4 receptor by L-902688 leads to the suppression of TGF-β-induced EndMT, a process that contributes to cardiac fibrosis . This suppression is achieved through the attenuation of Twist and α-SMA expression . Additionally, L-902688 has been shown to activate PPAR, a nuclear receptor that regulates gene expression . This activation inhibits the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs), thereby attenuating pulmonary arterial remodeling .
Pharmacokinetics
The compound has demonstrated significant effects in reducing IgG extravasation, a marker of blood-brain barrier damage, indicating its potential to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of L-902688’s action include the suppression of EndMT markers, reduction of right ventricular cardiac fibrosis, and attenuation of pulmonary arterial remodeling . It also reduces the expression and activity of matrix metalloproteinase (MMP)-3/-9, key effectors of blood-brain barrier breakdown in stroke .
Action Environment
The efficacy and stability of L-902688 can be influenced by various environmental factors. For instance, the presence of an EP4 antagonist can reverse the effects of L-902688 . Additionally, the compound’s effects can be influenced by the physiological state of the organism, such as the presence of disease conditions like pulmonary arterial hypertension or ischemic stroke .
Biochemical Analysis
Biochemical Properties
L-902688 interacts with the EP4 receptor, a Gs protein-coupled receptor . Upon binding, it stimulates the conversion of ATP to cAMP, activating the protein kinase A (PKA) pathway . This biochemical reaction plays a crucial role in various cellular processes, including vasodilation .
Cellular Effects
In pulmonary arterial smooth muscle cells (PASMCs), L-902688 has been shown to inhibit proliferation and migration by activating peroxisome proliferator-activated receptor- (PPAR) in a time- and dose-dependent manner . This effect was observed in PASMCs isolated from monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) rats .
Molecular Mechanism
The molecular mechanism of L-902688 involves its binding to the EP4 receptor, leading to the activation of the PKA pathway . This results in the activation of PPAR, which plays a crucial role in the anti-vascular remodeling effect of L-902688 .
Temporal Effects in Laboratory Settings
L-902688 has been shown to have long-term effects in laboratory settings. For instance, a single injection of L-902688 at the onset of reperfusion significantly reduces neurological deficits up to 3 weeks later in an experimental model of ischemic stroke .
Dosage Effects in Animal Models
The effects of L-902688 vary with different dosages in animal models. In a study involving MCT-induced PAH rats, L-902688 was administered at the onset of reperfusion, and it was found that the optimal dose that resulted in the greatest infarct reduction was used to analyze blood-brain barrier (BBB) integrity .
Metabolic Pathways
The metabolic pathways of L-902688 involve its interaction with the EP4 receptor, leading to the activation of the PKA pathway . This pathway plays a crucial role in various cellular processes, including vasodilation .
Preparation Methods
The synthesis of L902688 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of L902688 is synthesized through a series of chemical reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties and biological activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial production methods for L902688 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
L902688 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L902688 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the EP4 receptor and its role in various biochemical pathways.
Biology: L902688 is used to investigate the biological functions of the EP4 receptor in different cell types and tissues.
Medicine: This compound has potential therapeutic applications in treating conditions such as pulmonary arterial hypertension and cardiac fibrosis
Industry: L902688 is used in the development of new drugs targeting the EP4 receptor and related pathways
Comparison with Similar Compounds
L902688 is unique in its high selectivity and potency for the EP4 receptor. Similar compounds include:
Setipiprant: An orally available, selective antagonist of the CRTH2 receptor, which is involved in inflammatory diseases.
TG6-10-1: An antagonist of the EP2 receptor, another subtype of the prostaglandin E2 receptor.
4-O-Cinnamoylquinic acid: A small molecule compound that inhibits prostaglandins and superoxide anion production.
Compared to these compounds, L902688 stands out due to its exceptional selectivity for the EP4 receptor and its potential therapeutic applications in cardiovascular diseases .
Properties
IUPAC Name |
(5R)-5-[(E,3R)-4,4-difluoro-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F2N5O2/c22-21(23,16-8-4-3-5-9-16)18(29)13-11-17-12-14-20(30)28(17)15-7-2-1-6-10-19-24-26-27-25-19/h3-5,8-9,11,13,17-18,29H,1-2,6-7,10,12,14-15H2,(H,24,25,26,27)/b13-11+/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTLQOYLIXWRNN-SLKVGHROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](C(C2=CC=CC=C2)(F)F)O)CCCCCCC3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634193-54-7 | |
Record name | L-902688 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634193547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-902688 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D17QSK5F4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-902,688 is a highly specific agonist for the prostaglandin E2 receptor 4 (EP4) [, , , , ]. Upon binding to EP4, it activates stimulatory G protein (Gs) leading to downstream signaling [, ]. This activation has been shown to reduce matrix metalloproteinase (MMP)-3/-9 production [, ], attenuate blood-brain barrier damage [, ], inhibit pulmonary arterial smooth muscle cell (PASMC) proliferation and migration [], and activate peroxisome proliferator-activated receptor-γ (PPARγ) [].
ANone: While the provided research articles focus on the biological effects of this compound, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.
A: The EP4 receptor is crucial for the observed effects of this compound. Studies using an EP4 antagonist (AH-23848) demonstrated a reversal of this compound's effects on PASMC proliferation, migration [], and EndMT suppression [], highlighting the specificity of this compound for the EP4 receptor.
A: MMP-3/-9 are key enzymes involved in blood-brain barrier (BBB) breakdown following ischemic stroke [, ]. This compound administration significantly reduced MMP-3/-9 activity, mRNA, and protein levels in the cerebral cortex of rats subjected to ischemic stroke [, ]. This reduction in MMP-3/-9 activity is believed to contribute to this compound's neuroprotective effects by preserving BBB integrity [, ].
A: PPARγ activation is associated with anti-inflammatory and vasodilatory effects []. This compound's ability to activate PPARγ suggests its potential therapeutic application in conditions like pulmonary arterial hypertension (PAH) []. Studies have shown that this compound can attenuate pulmonary arterial remodeling in PAH models, potentially via PPARγ activation [].
A: this compound was found to enhance the suppressive activity of MDSCs in a murine model of asthma []. This effect was linked to increased arginase-1 and nitric oxide synthase-2 activity in MDSCs []. Adoptive transfer of this compound-primed MDSCs resulted in reduced lung inflammation and improved histopathological changes in asthmatic mice [].
A: While this compound targets the EP4 receptor, research suggests that cyclooxygenase (COX) enzymes, particularly COX-2, play a role in the PGE2 pathway involved in dendritic cell differentiation []. Indomethacin, a COX inhibitor, reduced PGE2 production and impaired dendritic cell generation, while this compound, an EP4 agonist, did not rescue this effect [].
ANone: Yes, this compound has shown promising results in various in vivo models:
- Ischemic stroke: this compound significantly reduced infarct size and improved neurological function in rat models of ischemic stroke [, ].
- Pulmonary arterial hypertension: this compound attenuated pulmonary arterial remodeling in both hypoxic PAH mice and monocrotaline-induced PAH rats [].
- Asthma: Administration of this compound or adoptive transfer of this compound-primed MDSCs ameliorated airway inflammation in murine models of asthma [].
A: Research suggests that this compound can enhance the cytotoxic activity of other anti-cancer agents. Studies have shown synergistic effects when this compound was combined with anti-CD20 monoclonal antibodies (rituximab, ofatumumab, obinutuzumab) in B-cell leukemia and lymphoma cells []. It also augmented the activity of ibrutinib, idelalisib, and venetoclax in chronic lymphocytic leukemia cells [].
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